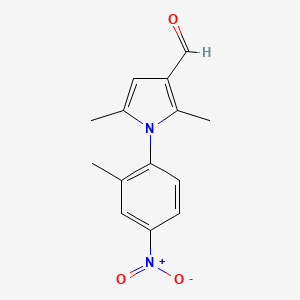

2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, commonly referred to as DMNPC, is an organic compound that has a wide range of applications in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of organic transformations, such as the synthesis of heterocyclic compounds, aromatic compounds, and other organic molecules. DMNPC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Characterization

Catalytic Asymmetric Reactions : Catalytic methods have been explored for asymmetric Michael addition reactions using unmodified aldehydes, highlighting the utility of pyrrole derivatives in synthesizing chiral compounds with potential applications in material science and medicinal chemistry (Betancort & Barbas, 2001).

Structural Analysis and Characterization : The structural characterization of pyrrole derivatives through X-ray diffraction, infrared spectroscopy, polarimetry, and nuclear magnetic resonance spectroscopy offers insights into their molecular configurations and potential applications in designing novel materials and chemical sensors (Chen Si-haia, 2011).

Applications in Material Science

Non-Linear Optical Properties : Studies on pyrrole-chalcone derivatives reveal their potential in non-linear optical (NLO) applications due to their structural properties and electronic interactions, making them candidates for optical materials and devices (Singh, Rawat, & Sahu, 2014); (Singh, Rawat, Baboo, & Kumar, 2015).

Chemosensing : The development of chemosensors based on pyrrole derivatives for the detection of metal ions highlights their importance in environmental monitoring and safety. These compounds can selectively bind to specific ions, indicating their presence through colorimetric or fluorometric changes (Haldar & Lee, 2019).

Analytical Chemistry

- Derivatization and Detection : Derivatization with 2-nitrophenylhydrazine for the analysis of carboxylic acids, aldehydes, and ketones showcases the utility of pyrrole derivatives in enhancing the detection capabilities of various compounds in biological and industrial samples through HPLC and mass spectrometry (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

properties

IUPAC Name |

2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-6-13(16(18)19)4-5-14(9)15-10(2)7-12(8-17)11(15)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTATKIROXQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2658438.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2658441.png)